molecular formula C9H10ClNO3 B1348733 Methyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 20896-27-9

Methyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B1348733
CAS No.: 20896-27-9
M. Wt: 215.63 g/mol
InChI Key: ALYQFGBPEGLBLW-UHFFFAOYSA-N
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Description

Chemical Formula: C₉H₁₀ClNO₃ Molecular Weight: 215.63 g/mol Purity: ≥95% Physical Properties:

  • Melting Point: 135°C
  • Boiling Point: 372.3°C
    Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    Applications: Serves as a key intermediate in pharmaceutical synthesis, particularly for 5-HT₄ receptor ligands and acetylcholinesterase inhibitors .

Preparation Methods

Direct Chlorination of Methyl 4-amino-2-methoxybenzoate

Method Overview

  • Starting Material: Methyl 4-amino-2-methoxybenzoate
  • Chlorinating Agent: Iodobenzene dichloride (PhICl2)
  • Solvent: Organic solvents such as acetone, chloroform, or tetrahydrofuran (THF)
  • Temperature: Cooling to 0–5°C during addition, reaction temperature around 60°C
  • Reaction Time: Slow addition over 2–4 hours, followed by stirring for additional 2 hours or overnight cooling
  • Additives: Basic agents like pyridine, quinoline, or triethylamine to accelerate chlorination

Procedure Details

  • Iodobenzene dichloride is added dropwise to a cooled solution of methyl 4-amino-2-methoxybenzoate in an organic solvent.
  • The reaction mixture is stirred under controlled temperature to ensure selective chlorination at the 5-position.
  • After completion, the mixture is worked up by extraction and recrystallization to isolate methyl 4-amino-5-chloro-2-methoxybenzoate.

Yield and Selectivity

  • The process achieves selective chlorination at the 5-position despite the presence of a free amino group at the 4-position.
  • Reported yields are approximately 70–75% after recrystallization.
  • This method avoids the need for amino group protection, simplifying industrial scale-up.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 Methyl 4-amino-2-methoxybenzoate + PhICl2 Selective chlorination at 5-position
2 Basic additive (pyridine/triethylamine) Accelerates chlorination
3 Workup: extraction, washing, recrystallization Isolated this compound

Source: US Patent US3700719

Three-Step Process via Hydrolysis and Chlorination

Method Overview

  • Step 1: Hydrolysis of methyl 4-amino-2-methoxybenzoate to 4-amino-2-methoxybenzoic acid using alkaline hydroxide (NaOH or KOH).
  • Step 2: Chlorination of 4-amino-2-methoxybenzoic acid with iodobenzene dichloride under cooling.
  • Step 3: Reaction of chlorinated acid with N,N-diethyl ethylenediamine or further processing to obtain the final product.

Advantages

  • Allows isolation of intermediate acid, which can be purified before chlorination.
  • Provides flexibility in subsequent functionalization steps.

Reaction Conditions

  • Hydrolysis: Alkaline aqueous solution, room temperature or reflux.
  • Chlorination: Dropwise addition of PhICl2 in THF or similar solvent at 0–5°C.
  • Workup: Extraction with ethyl acetate, washing with acid/base solutions, drying, and recrystallization.

Yield

  • Chlorination step yields around 70–75%.
  • Overall yield depends on efficiency of hydrolysis and subsequent steps.

Source: US Patent US3700719

Chlorination Using N-Chlorosuccinimide (NCS) in DMF

Method Overview

Procedure Details

  • Dissolve methyl 4-acetamido-2-methoxybenzoate in DMF.
  • Add NCS slowly and maintain temperature for controlled chlorination.
  • After reaction, cool to induce crystallization of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Filter and purify the product; DMF mother liquor can be reused.

Notes

  • The amino group is protected as an acetamido group to prevent side reactions.
  • This method is noted for high mole yield, low cost, and environmental safety.
  • Suitable for industrial scale due to simple operation and reduced pollution.

Source: CN Patent CN105523952A

Synthesis via Methylation and Chlorination of p-Aminosalicylic Acid Derivatives

Method Overview

  • Step 1: Methylation of p-aminosalicylic acid with dimethyl sulfate in acetone with KOH.
  • Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate with NCS in DMF at 65–75°C.
  • Step 3: Hydrolysis and purification to obtain this compound.

Reaction Conditions and Ratios

  • Methylation: Dropwise addition of dimethyl sulfate at 20–30°C.
  • Chlorination: Molar ratio of methyl ester to NCS is 1:1, reaction time 3–4 hours.
  • Hydrolysis: Reflux in methanol-water mixture with KOH, followed by decolorization with activated carbon.
  • pH adjustment to 5 ± 0.2 to precipitate the final product.

Yield and Purity

  • The process yields high purity product after filtration and drying.
  • The use of activated carbon improves product color and purity.

Source: CN Patent CN105237422A

Comparative Data Table of Preparation Methods

Method Chlorinating Agent Amino Group Protection Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Direct chlorination with PhICl2 Iodobenzene dichloride None Acetone, THF, etc. 0–5 (addition), 60 2–4 h addition + 2 h stirring ~72 Selective 5-chlorination, no protection needed
Three-step hydrolysis + chlorination Iodobenzene dichloride None THF 0–5 Several hours ~70 Intermediate acid isolated
NCS chlorination in DMF N-Chlorosuccinimide (NCS) Acetamido protection DMF 30–80 7–11 h total High Industrially favorable, reusable solvent
Methylation + NCS chlorination NCS None Acetone, DMF, MeOH/H2O 20–75 3–4 h chlorination + reflux hydrolysis High Includes methylation and hydrolysis steps

Summary of Research Findings

  • Selectivity: Chlorination at the 5-position is highly selective using iodobenzene dichloride or NCS, even with free amino groups present.
  • Protection: Amino group protection (e.g., acetylation) is optional but can improve reaction control in some methods.
  • Solvents: Organic solvents like acetone, THF, and DMF are commonly used; DMF is favored for industrial processes due to solvent recovery.
  • Temperature Control: Low temperature during chlorinating agent addition prevents side reactions; higher temperatures facilitate reaction completion.
  • Environmental and Safety Considerations: Methods using NCS and DMF are noted for lower environmental impact and operational safety compared to traditional chlorination with chlorine gas or harsher reagents.
  • Industrial Viability: The direct chlorination method without amino protection and the NCS/DMF method are most suitable for scale-up due to fewer steps and milder conditions.

Chemical Reactions Analysis

Alternative Chlorination Methodologies

Recent patents disclose alternative chlorination protocols using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 65–75°C. This method avoids harsh reagents and achieves comparable yields (~70%) .

Comparison of Chlorination Methods

ParameterIodobenzene Dichloride N-Chlorosuccinimide
Solvent Tetrahydrofuran, acetoneDMF
Temperature 0–5°C65–75°C
Reaction Time 4–6 hours2–3 hours
Selectivity Exclusive 5-positionNot explicitly reported
Yield 72–85%~70%

Reaction with N,N-Diethyl Ethylenediamine

The ester undergoes nucleophilic acyl substitution with N,N-diethyl ethylenediamine to form N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide, a pharmacologically active metabolite.

Key Reaction Parameters

  • Solvent : None (neat conditions)

  • Temperature : Boiling point of N,N-diethyl ethylenediamine (~130°C)

  • Reaction Time : 10–40 hours

  • Yield : 70–85%

Mechanistic Insight
The reaction proceeds via activation of the ester carbonyl by the amine, followed by displacement of the methoxy group. Excess diamine acts as both reactant and solvent, enhancing reaction efficiency .

Hydrolysis to Carboxylic Acid Derivatives

The ester is hydrolyzed to 4-amino-5-chloro-2-methoxybenzoic acid under alkaline conditions:

Procedure

  • Reagents : Potassium hydroxide (2–3 eq) in methanol/water (3:1 v/v)

  • Conditions : Reflux for 2–4 hours, followed by acidification to pH 5.0

  • Yield : 72%

Applications
The carboxylic acid derivative serves as a precursor for further functionalization, including amidation or salt formation .

Stability and Reactivity Considerations

  • Amino Group Reactivity : The free amino group at the 4-position participates in diazotization and acylation but remains inert during chlorination due to steric and electronic effects .

  • Ester Stability : Resists hydrolysis under mild acidic/basic conditions but cleaves readily under strong alkaline reflux .

Scientific Research Applications

Methyl 4-amino-5-chloro-2-methoxybenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Modifications Physical State
Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl ester 215.63 Parent compound Solid (mp 135°C)
[1-[(3-Hydroxyphenyl)methyl]-4-piperidyl]methyl ester Piperidine-phenyl group 488.23 (C₂₆H₃₄ClN₃O₄) Increased lipophilicity Brown oil
2-(Diethylamino)ethyl ester Diethylaminoethyl ester 300.78 Tertiary amine enhances solubility Not specified (detected in human blood)
3-(Piperidin-1-yl)propyl ester (RS23597-190) Piperidine-propyl ester 343.83 (C₁₆H₂₂ClN₂O₃) Antagonist activity Hydrochloride salt
Cyclohexylmethyl-piperidylmethyl ester (Compound 21) Cyclohexylmethyl-piperidine 488.23 (C₂₆H₃₄ClN₃O₄) Acetylcholinesterase inhibition White powder (mp 128–130°C)

Key Observations :

  • Tertiary amines (e.g., diethylaminoethyl group) improve solubility, critical for pharmacokinetics .

Pharmacological Activity

Compound Target/Activity Key Findings
Parent compound Intermediate Precursor for 5-HT₄ ligands and prodrugs
RS23597-190 5-HT₄ antagonist High affinity (IC₅₀ = 0.005–0.5 μg/rat) due to piperidine-propyl group
ML10302 5-HT₄ partial agonist Piperidinoethyl ester enhances receptor binding (EC₅₀ = 10 nM)
Compound 21 Acetylcholinesterase inhibitor 31% synthesis yield; targets neurological disorders
[1-[(3-Hydroxyphenyl)methyl]-4-piperidyl]methyl ester Prodrug activation 67% yield; synergizes with acetylcholinesterase inhibition

Mechanistic Insights :

  • Piperidine derivatives (e.g., RS23597-190, ML10302) exhibit receptor subtype selectivity due to steric and electronic effects of substituents.
  • Prodrugs (e.g., Compound 5) leverage esterase-mediated hydrolysis for targeted activation .

Challenges :

  • Complex derivatives require multi-step syntheses, lowering yields.
  • Industrial feasibility favors parent compound due to scalability .

Implications :

  • Parent compound’s irritation hazards necessitate careful handling.
  • Derivatives with amine groups may exhibit distinct toxicological profiles.

Biological Activity

Methyl 4-amino-5-chloro-2-methoxybenzoate, also known by its chemical identifier, exhibits notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This compound is a derivative of benzoic acid and has been studied for its potential therapeutic applications, including anticancer properties and antibacterial effects.

  • Chemical Formula: C10H10ClN1O3
  • Molecular Weight: 229.64 g/mol
  • CAS Number: 20896-27-9

Synthesis

The synthesis of this compound involves several steps, typically beginning with the methylation of salicylic acid derivatives followed by chlorination processes. A notable method includes the use of dimethyl sulfate for methylation and N-chlorosuccinimide for chlorination, resulting in high yields and purity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. It has been shown to inhibit the growth of various cancer cell lines in vitro, demonstrating a potential mechanism through which it induces apoptosis in malignant cells. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)18Inhibition of proliferation

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective
Bacillus subtilis16 µg/mL

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on HeLa cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
  • Antibacterial Activity Assessment : Another research article focused on the antibacterial properties of this compound against various strains. It was found to exhibit strong inhibitory effects on Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings .
  • Toxicological Studies : Comprehensive toxicological assessments have indicated that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Genotoxicity tests revealed mixed results, necessitating further investigation into its long-term effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-5-chloro-2-methoxybenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via activation of the carboxylic acid group in 4-amino-5-chloro-2-methoxybenzoic acid using carbonyldiimidazole (CDI), followed by esterification with methanol or substituted alcohols. For example, CDI-mediated coupling with (1-(cyclohexylmethyl)piperidin-4-yl)methanol in dry THF under NaH catalysis yields derivatives with ~31% efficiency after purification via silica gel chromatography . Reaction duration (e.g., 3 days) and solvent choice (e.g., THF vs. DCM) critically affect byproduct formation and purity.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Key techniques include 1^1H NMR (e.g., δ 7.81 ppm for aromatic protons), mass spectrometry (MW 215.63 g/mol), and HPLC for purity assessment (>92% via HLC methods). Crystallography or X-ray diffraction may resolve substituent positioning, particularly for halogenated analogs .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a precursor for 5-HT4 receptor agonists, GPCR ligands, and multitarget-directed ligands (MTDLs) targeting neurological disorders. Derivatives like (1-(cyclohexylmethyl)-4-piperidyl)methyl esters exhibit acetylcholinesterase inhibition and serotonergic activity, validated via in vitro receptor binding assays .

Q. How is this compound handled safely in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid skin contact or inhalation. Dispose of contaminated materials via approved hazardous waste protocols. Respiratory protection is mandatory during bulk synthesis .

Advanced Research Questions

Q. What strategies are employed to optimize the bioactivity of this compound derivatives, and how do structural modifications impact receptor selectivity?

  • Methodological Answer : Substituent variation at the methoxy and amino groups (e.g., alkylation, halogenation) alters pharmacokinetics. For instance, replacing the methyl ester with cyclohexylmethyl-piperidine enhances blood-brain barrier penetration, as shown in MTDL studies . Computational docking (e.g., AutoDock Vina) predicts binding affinity to 5-HT3/4 receptors, guiding rational design .

Q. How can contradictory bioactivity data across studies involving this compound be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles (e.g., Metoclopramide Impurity 12). Cross-validate findings using orthogonal methods: compare IC50_{50} values from radioligand binding vs. functional cAMP assays, and ensure purity via LC-MS (>95%) .

Q. What role does this compound play in developing multitarget-directed ligands (MTDLs) for neurodegenerative diseases?

  • Methodological Answer : Its scaffold combines acetylcholinesterase inhibition (via aromatic stacking) and serotonin receptor modulation. For example, coupling with piperidine moieties creates dual-acting MTDLs, evaluated in SH-SY5Y neuronal models. Dose-response curves and synergy indices (e.g., Chou-Talalay method) quantify multitarget efficacy .

Q. How are isotopic labeling (e.g., deuterated analogs) of this compound utilized in metabolic studies?

  • Methodological Answer : Deuterated derivatives (e.g., Methyl 5-chloro-2-methoxy-d3_3-benzoate) track metabolic pathways via mass spectrometry. Incubate with liver microsomes and use 2^{2}H NMR to identify hydroxylation or demethylation sites, critical for ADME profiling .

Q. What synthetic challenges arise when scaling up this compound production, and how are they mitigated?

  • Methodological Answer : Scale-up issues include low yields from CDI-mediated reactions and purification bottlenecks. Optimize stoichiometry (e.g., 1.1 eq CDI) and switch to continuous flow systems for esterification. Use preparative HPLC with C18 columns for >99% purity .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Degradation studies (40°C/75% RH for 6 months) show hydrolysis of the methyl ester to 4-amino-5-chloro-2-methoxybenzoic acid. Store at -20°C in anhydrous DMSO or desiccated containers. Monitor stability via accelerated stability testing (ICH Q1A guidelines) .

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYQFGBPEGLBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351444
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20896-27-9
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 50g of 2-methoxy-4-amino-5-chlorobenzoic acid in 500 ml of methanol is added HCl gas until all the material dissolves. Stirring is continued overnight, the solvent removed, ether added, filtered, dried over magnesium sulfate and evaporated to dryness to obtain methyl 2-methoxy-4-amino-5-chlorobenzoate which is used directly in the next step.
[Compound]
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Synthesis routes and methods II

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.0 g, 99.2 mmol) in methanol (250 mL) was added thionyl chloride (7.2 mL, 99.2 mmol). The reaction was refluxed for 16 h then concentrated in vacuo. Purification by silica gel chromatography (0-90% ethyl acetate/hexanes) provided methyl 4-amino-5-chloro-2-methoxybenzoate (21.3 g, quantitative yield). LC/MS m/z 216.3 [M+H]+.
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20 g
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.008 g, 5.0 mmol) in a mixture of toluene (9 mL) and methanol (1 mL) at 0° C. was added (trimethylsilyl)diazomethane (2.0 M in hexane, 3.0 mL, 6.0 mmol) dropwise. The reaction mixture was then warmed to room temperature and stirred for 16 h. Excess (trimethylsilyl)diazomethane was quenched by adding acetic acid until the bright yellow color of the reaction mixture disappeared. The mixture was then concentrated in vacuo to give the title compound as an off-white solid, which was used without further purification.
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1.008 g
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9 mL
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1 mL
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3 mL
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Synthesis routes and methods IV

Procedure details

4-Amino-5-chloro-2-methoxy benzoic acid (50.0 g, 248 mmol) was suspended in methanol (500 mL) and the slurry cooled to 0° C. Thionyl chloride (54.3 mL, 744 mmol) was then added dropwise over the course of 20 minutes. The initially clear solution turned to a white suspension. The reaction was warmed to room temperature and stirred for 3 hours. The methanol was evaporated and the resulting slurry suspended in diethyl ether (1 L). The solid was filtered and rinsed thoroughly with diethyl ether to afford the title compound (50.9 g) as the hydrochloride salt. The salt was suspended in 1 N sodium hydroxide and stirred vigorously for 30 minutes. Filtration and thorough rinsing with water afforded the title compound free base as a white solid, m.p. 136-137° C.
Quantity
50 g
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54.3 mL
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500 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-amino-5-chloro-2-methoxybenzoate
Methyl 4-amino-5-chloro-2-methoxybenzoate
Methyl 4-amino-5-chloro-2-methoxybenzoate
Methyl 4-amino-5-chloro-2-methoxybenzoate
Methyl 4-amino-5-chloro-2-methoxybenzoate
Methyl 4-amino-5-chloro-2-methoxybenzoate

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